molecular formula C20H18ClN3O3 B2708854 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921825-95-8

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2708854
CAS No.: 921825-95-8
M. Wt: 383.83
InChI Key: FDIDKRZYMUXDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry for its relevance in probing protein-protein interactions and developing targeted therapeutic agents . The pyridazinone core is an established privileged structure in drug discovery, known for its versatility and ability to interact with various biological targets . Specifically, compounds featuring a 2-arylacetamide side chain attached to the pyridazinone ring have demonstrated significant biological activity and research value . The molecular structure of this analog, which incorporates a 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide group, is designed for exploration in biochemical and pharmacological research. This compound is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical tool to investigate the structure-activity relationships of pyridazinone derivatives, study their mechanism of action in various biological systems, and evaluate their potential as lead compounds in specific discovery pipelines.

Properties

IUPAC Name

2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIDKRZYMUXDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydropyridazinone derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthesis Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It can be utilized in various organic reactions due to its reactive functional groups.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Potential : Research suggests it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Medicine

  • Therapeutic Agent Development : Ongoing research is exploring its potential as a therapeutic agent for treating various diseases, particularly cancers and inflammatory conditions.

Industry

  • Material Development : The compound is being investigated for its use in developing new materials and as an intermediate in pharmaceutical synthesis.
ActivityDetails
Antitumor ActivityInhibits proliferation of cancer cell lines; induces apoptosis; G2/M phase arrest observed.
Enzyme InhibitionSelective inhibition of histone deacetylases (HDACs); IC50 values indicate potency against specific isoforms.
Anti-inflammatory EffectsPotential reduction in inflammatory markers; further research needed to confirm efficacy.

In Vitro Studies

Studies have demonstrated that 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide effectively inhibits the growth of various cancer cell lines. For instance, it has shown significant activity against breast and prostate cancer cells, suggesting its potential as an anticancer agent.

In Vivo Models

Animal studies are underway to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in cancer models. Preliminary results indicate promising outcomes that warrant further investigation.

Combination Therapies

Research is also exploring the use of this compound in combination with other therapeutic agents to enhance its effectiveness against resistant cancer types. Initial findings suggest synergistic effects when paired with established chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyridazinone derivatives, highlighting key differences in substituents, synthesis routes, and properties:

Compound Name Core Structure Key Substituents Synthesis Method Yield Biological Activity/Application Reference
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Target) Pyridazinone 3-(4-methoxyphenyl), N-ethyl-2-chlorobenzamide Likely N-alkylation and amide coupling (inferred) N/A Not reported (structural analog data)
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide Pyridazinone 4-(2-chlorobenzyl), 3-methyl, acetohydrazide N-Alkylation of pyridazinone with ethyl bromoacetate, hydrazine substitution N/A Anticonvulsant activity
Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate Pyridazinone 3-(4-(4-chlorophenyl)piperazin-1-yl), ethyl acetate Reflux with ethyl bromoacetate and K₂CO₃ N/A Intermediate for anticonvulsants
6e: Antipyrine/pyridazinone hybrid Pyridazinone-antipyrine hybrid 3-(4-benzylpiperidin-1-yl), N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide DCM-MeOH chromatography, amide coupling 62% Not specified (characterized via IR/NMR)
6h: 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)propanamide Pyridazinone-antipyrine hybrid 3-(4-(3-chlorophenyl)piperazin-1-yl), propanamide-antipyrine Similar to 6e with DCM-MeOH purification N/A Not specified

Key Observations:

Piperazine and piperidine substituents in analogs (e.g., ) enhance receptor-binding versatility, likely targeting neurological or antimicrobial pathways.

Synthesis Methods: The target compound likely shares synthetic steps with and , such as N-alkylation of pyridazinone with ethyl bromoacetate derivatives . Yields for antipyrine hybrids (42–62% in ) suggest moderate efficiency for similar multi-step reactions.

Chlorinated aryl groups (e.g., 4-chlorophenyl in ) are common in bioactive molecules, suggesting the target’s 2-chlorobenzamide may confer pesticidal or antimicrobial properties .

Structural Divergence: Unlike oxadiazine derivatives (e.g., ), the target retains a pyridazinone core, prioritizing hydrogen-bonding capacity over sulfur-based reactivity.

Biological Activity

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzamide core with a chloro substituent and a pyridazinone moiety, which are known to influence its pharmacological properties.

  • IUPAC Name: 2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl]benzamide
  • Molecular Formula: C20H18ClN3O3
  • CAS Number: 921825-95-8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Binding : The compound could interact with cell surface receptors, initiating intracellular signaling cascades.
  • Nucleic Acid Interaction : It has the potential to bind to DNA or RNA, influencing gene expression and protein synthesis.

Biological Activity Overview

Research indicates that 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways.
  • Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies and Experimental Data

  • Antitumor Study :
    • A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating significant antitumor activity.
    • Table 1 summarizes the IC50 values obtained from different cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)15.4
A549 (Lung)12.7
HeLa (Cervical)10.5
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
    • Table 2 presents the antimicrobial efficacy against various pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128
  • Anti-inflammatory Mechanism :
    • Research highlighted that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

Answer:
The synthesis of pyridazinone derivatives typically involves condensation reactions between hydrazines and diketones, followed by functionalization. For this compound, key steps include:

  • Step 1: Synthesis of the 6-oxopyridazinone core via cyclization of 3-(4-methoxyphenyl)-1,2-diketone with hydrazine hydrate under reflux (ethanol, 80°C, 6 hours) .
  • Step 2: Alkylation of the pyridazinone nitrogen using 2-chloroethylbenzamide in the presence of K₂CO₃ (DMF, 60°C, 12 hours) .
  • Purification: Column chromatography (DCM:MeOH, 0–4% gradient) yields ~50–62% purity. IR and ¹H-NMR (e.g., C=O peaks at 1664–1681 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm) confirm intermediate structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against kinase targets?

Answer:

  • Core Modifications: Replace the 4-methoxyphenyl group with halogenated (e.g., 4-Cl, 4-F) or bulky substituents (e.g., biphenyl) to assess steric/electronic effects on target binding .
  • Linker Optimization: Vary the ethyl spacer between the pyridazinone and benzamide moieties (e.g., propyl, cyclopropyl) to probe flexibility requirements .
  • Assay Design: Use kinase inhibition assays (e.g., EGFR, VEGFR) with ATP-competitive binding protocols. Compare IC₅₀ values against reference inhibitors like AZD8931 (IC₅₀ = 2–5 nM) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • IR Spectroscopy: Confirm C=O stretching frequencies (pyridazinone at ~1650 cm⁻¹, benzamide at ~1680 cm⁻¹) .
  • ¹H-NMR: Identify aromatic protons (δ 6.8–7.8 ppm), methoxy singlet (δ 3.8 ppm), and ethyl linker protons (δ 3.5–4.2 ppm) .
  • Mass Spectrometry: Validate molecular weight (calculated for C₂₀H₁₇ClN₂O₃: 384.08 g/mol) via ESI-MS .

Advanced: How can molecular docking predict interactions between this compound and calcium-sensing receptors (CaSR)?

Answer:

  • Target Selection: Use CaSR crystal structures (PDB: 5K5X) for docking studies .
  • Ligand Preparation: Optimize protonation states (pH 7.4) and generate 3D conformers with OpenBabel.
  • Docking Software: AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20). Key interactions:
    • Benzamide carbonyl hydrogen bonds with Gln165.
    • Pyridazinone π-π stacking with Phe668 .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

  • MTT Assay: Test cytotoxicity in HEK-293 cells (72-hour exposure, IC₅₀ calculation).
  • hERG Inhibition: Use patch-clamp assays to assess cardiac toxicity risks .
  • Solubility: Measure in PBS (pH 7.4) and DMSO; target >50 µM for biological assays .

Advanced: How can conflicting biological data from SAR studies be resolved?

Answer:

  • Data Triangulation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Metabolite Profiling: Identify active metabolites via LC-MS to rule out off-target effects .
  • Crystallography: Co-crystallize the compound with its target to resolve binding ambiguities .

Basic: What chromatographic methods ensure purity for in vitro studies?

Answer:

  • HPLC: Use a C18 column (5 µm, 4.6 × 250 mm), mobile phase = acetonitrile:water (70:30), flow rate = 1 mL/min. Retention time ~8.2 minutes .
  • TLC: Silica gel 60 F₂₅₄, eluent = ethyl acetate:hexane (1:1); Rf = 0.45 .

Advanced: How do structural analogs (e.g., 4-chloro or 4-fluoro substitutions) affect metabolic stability?

Answer:

  • Microsomal Stability: Incubate with human liver microsomes (HLM) and NADPH. Fluorinated analogs show t₁/₂ > 60 minutes vs. chloro analogs (t₁/₂ ~40 minutes) due to reduced CYP3A4 metabolism .
  • LogP Optimization: Introduce trifluoromethyl groups (LogP = 2.8) to enhance membrane permeability vs. methoxy derivatives (LogP = 2.1) .

Basic: What are the compound’s solubility challenges in aqueous buffers?

Answer:

  • PBS (pH 7.4): <10 µM solubility due to hydrophobic benzamide and pyridazinone groups.
  • Co-solvents: Use 5% DMSO or cyclodextrin-based formulations for in vitro assays .

Advanced: How can molecular dynamics (MD) simulations refine binding mode predictions?

Answer:

  • Simulation Setup: Run 100-ns MD simulations (GROMACS) with CHARMM36 force field.
  • Key Observations:
    • Pyridazinone ring stabilizes via hydrophobic interactions with Leu173 and Val175 in CaSR.
    • Ethyl linker adopts a bent conformation to minimize steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.